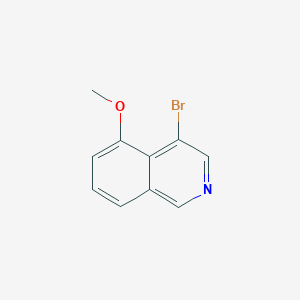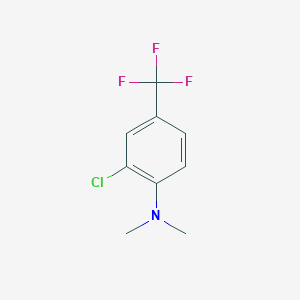
2-Chloro-N,N-dimethyl-4-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N,N-dimethyl-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C9H9ClF3N. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and the aromatic ring is substituted with a chlorine atom at the 2-position and a trifluoromethyl group at the 4-position. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N,N-dimethyl-4-(trifluoromethyl)aniline typically involves the reaction of 2-chloro-4-(trifluoromethyl)aniline with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation of the aniline nitrogen .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N,N-dimethyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The aromatic ring can undergo nitration, sulfonation, or halogenation reactions.
Oxidation and Reduction: The compound can be oxidized to form corresponding nitroso or nitro derivatives, and reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Products include substituted anilines or thiols.
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, or halogenated derivatives.
Oxidation and Reduction: Products include nitroso, nitro, or amine derivatives.
Applications De Recherche Scientifique
2-Chloro-N,N-dimethyl-4-(trifluoromethyl)aniline is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor for the development of drugs with potential therapeutic effects.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-N,N-dimethyl-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom and dimethyl groups contribute to the compound’s binding affinity and specificity for its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)aniline
- 2-Chloro-N,N-dimethylaniline
- 4-(Trifluoromethyl)aniline
Uniqueness
2-Chloro-N,N-dimethyl-4-(trifluoromethyl)aniline is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The trifluoromethyl group provides increased stability and resistance to metabolic degradation, while the dimethyl groups enhance its solubility and reactivity .
Propriétés
Numéro CAS |
156639-45-1 |
|---|---|
Formule moléculaire |
C9H9ClF3N |
Poids moléculaire |
223.62 g/mol |
Nom IUPAC |
2-chloro-N,N-dimethyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H9ClF3N/c1-14(2)8-4-3-6(5-7(8)10)9(11,12)13/h3-5H,1-2H3 |
Clé InChI |
VKONGLIVGPUAJO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=C(C=C1)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




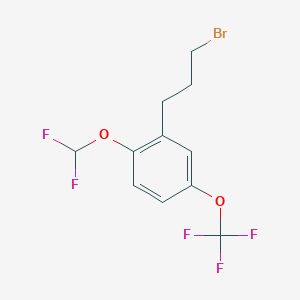
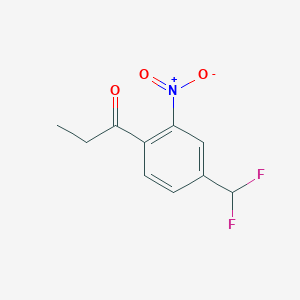

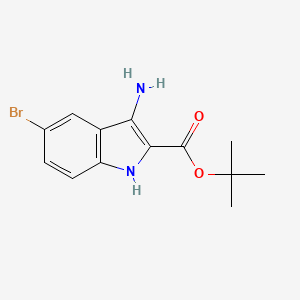


![1-(benzenesulfonyl)-2-[[(2R)-1-methylpyrrolidin-2-yl]methyl]pyrrolo[2,3-b]pyridine](/img/structure/B14050831.png)
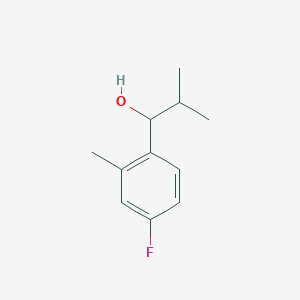

![[(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-phenylcarbamate](/img/structure/B14050848.png)

